molecular formula C14H16ClNO4 B1594577 Diethyl ((m-chloroanilino)methylene)malonate CAS No. 3412-99-5

Diethyl ((m-chloroanilino)methylene)malonate

Cat. No.: B1594577
CAS No.: 3412-99-5
M. Wt: 297.73 g/mol
InChI Key: BPRVACYIWCWMTJ-UHFFFAOYSA-N
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Description

Diethyl ((m-chloroanilino)methylene)malonate is a useful research compound. Its molecular formula is C14H16ClNO4 and its molecular weight is 297.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3748. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Polymerization

Diethyl ((m-chloroanilino)methylene)malonate-related compounds have been explored for their roles in initiating polymerization processes. For instance, methylene bis(diethyl malonate)–Ce(IV) redox systems serve as initiators in organic solvents for the polymerization of methyl methacrylate, demonstrating the potential of these compounds in polymer science due to their ability to achieve high polymerization yields under moderate conditions (Bıçak & Özeroğlu, 2001).

Supramolecular Chemistry

In supramolecular chemistry, the structural and bonding characteristics of this compound and its derivatives have been thoroughly examined. Studies on diethyl aryl amino methylene malonate (DAM) derivatives, for example, have provided insights into their supramolecular assembly formation assisted via non-covalent interactions. These investigations reveal the presence of strong intramolecular N–H⋯O hydrogen bonding and the influence of substituents like chloro and nitro groups on the strength of these bonds. Such studies are crucial for understanding the molecular conformation and interactions that drive the assembly of complex structures (Shaik, Angira, & Thiruvenkatam, 2019).

Reaction Mechanisms and Synthesis

The molecule has also been highlighted in studies focusing on reaction mechanisms and novel synthesis methods. Rapid room temperature synthesis techniques have been developed for creating diethyl 2-((4-nitroanilino)methylene)malonate, showcasing the compound's role as a precursor in the synthesis of biologically active quinoline derivatives. These methods offer efficient alternatives for producing such compounds on an industrial scale, underlining the molecule's significance in synthetic organic chemistry (Valle et al., 2018).

Properties

IUPAC Name

diethyl 2-[(3-chloroanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-6-10(15)8-11/h5-9,16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPRVACYIWCWMTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC=C1)Cl)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187711
Record name Diethyl ((m-chloroanilino)methylene)malonate
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Molecular Weight

297.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3412-99-5
Record name 1,3-Diethyl 2-[[(3-chlorophenyl)amino]methylene]propanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3412-99-5
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Record name Diethyl ((m-chloroanilino)methylene)malonate
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Record name 3412-99-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3748
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Record name Diethyl ((m-chloroanilino)methylene)malonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl [(m-chloroanilino)methylene]malonate
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Record name DIETHYL ((M-CHLOROANILINO)METHYLENE)MALONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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